![molecular formula C8H6ClNO2 B13892185 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one](/img/structure/B13892185.png)
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one is a heterocyclic compound that features a pyrano-pyridine fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction typically proceeds via Michael addition followed by intramolecular cyclization . The reaction conditions are mild, often carried out at room temperature, and do not require a metal catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible. Optimization of reaction conditions, such as solvent choice and temperature control, can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with the chlorine atom.
Catalysts: While metal catalysts are not required for the initial synthesis, they may be used in subsequent reactions to facilitate specific transformations.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can yield an amino derivative, while cyclization can produce polycyclic compounds with potential biological activity .
Aplicaciones Científicas De Investigación
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its heterocyclic nature allows for the exploration of its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mecanismo De Acción
The mechanism by which 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one exerts its effects is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence molecular pathways and cellular processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one.
Pyrano[2,3-b]quinoline: Another heterocyclic compound with a similar fused ring system.
Uniqueness
This compound is unique due to its specific chlorine substitution and the potential for diverse chemical reactivity. Its ability to undergo various reactions and form complex structures sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
2-chloro-7,8-dihydropyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(10-7)3-4-12-8(5)11/h1-2H,3-4H2 |
Clave InChI |
ZVSIOVNGSYVNJH-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C2=C1N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



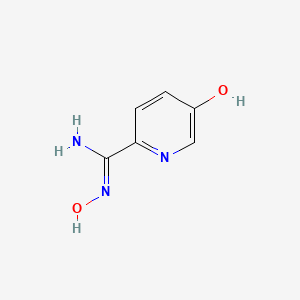
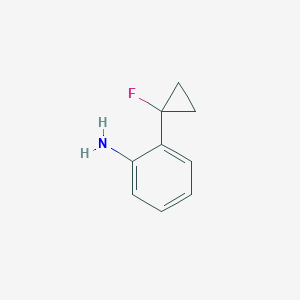
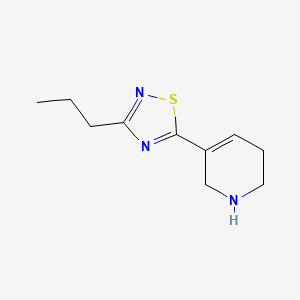

![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
![4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)
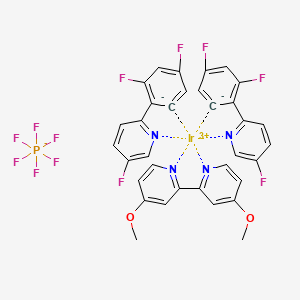
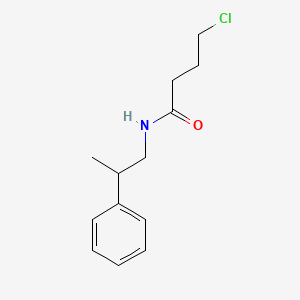
![2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13892166.png)




